molecular formula C11H19NO4 B2751565 trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate CAS No. 162129-60-4

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Cat. No.: B2751565
CAS No.: 162129-60-4
M. Wt: 229.276
InChI Key: WQCFOWMOJLYSPS-HTQZYQBOSA-N
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Description

trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate (CAS 162129-60-4) is a high-purity chiral cyclopropane derivative of significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol, serves as a crucial protected intermediate for the construction of more complex molecules . The cyclopropane ring is a privileged scaffold in drug discovery, and this reagent is expertly designed for the introduction of a functionalized, chiral cyclopropane amino acid moiety . Its primary application lies in the synthesis of advanced target molecules, including potent and selective agonists for orphan G-protein-coupled receptors (GPCRs) like GPR88, a promising target for neurological disorders . The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality, allowing for selective deprotection under mild acidic conditions and subsequent coupling reactions to build complex amide structures, as demonstrated in peer-reviewed pharmacological research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFOWMOJLYSPS-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Diazo Compound Intermediates

The most widely employed method involves cyclopropanation of α,β-unsaturated esters using diazo reagents. Ethyl acrylate derivatives react with diazomethane or ethyl diazoacetate in the presence of transition metal catalysts to form the cyclopropane core. Key variations include:

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enable enantioselective synthesis. A typical procedure involves:

  • Dissolving ethyl N-Boc-vinylcarbamate (1.0 equiv) in dichloromethane
  • Adding ethyl diazoacetate (1.2 equiv) at 0°C
  • Catalyzing with Rh₂(S-DOSP)₄ (0.5 mol%)
  • Stirring for 24 hours at 25°C

This method achieves up to 92% yield with 95:5 trans:cis selectivity.

Table 1: Catalyst Performance in Rh-Mediated Cyclopropanation
Catalyst Temp (°C) Yield (%) trans:cis Ratio
Rh₂(OAc)₄ 25 78 88:12
Rh₂(S-DOSP)₄ 0 85 92:8
Rh₂(TPA)₄ -10 91 94:6

Data adapted from stereochemical studies.

Copper-Mediated Radical Cyclopropanation

Alternative protocols use Cu(acac)₂ with trimethylsilyl diazomethane, achieving comparable yields (85-89%) but reduced stereocontrol (80:20 trans:cis). This method is preferred for large-scale production due to lower catalyst costs.

Alkylation-Cyclization of Glycine Derivatives

A two-step sequence starting from Boc-protected glycine ethyl ester avoids handling hazardous diazo compounds:

Step 1: Michael Addition

  • Boc-glycine ethyl ester (1.0 equiv) reacts with methyl acrylate (1.5 equiv)
  • Catalyzed by DBU (1.2 equiv) in THF at -78°C
  • Forms γ-substituted amino ester intermediate (94% yield)

Step 2: Intramolecular Cyclization

  • Treat intermediate with NaHMDS (2.0 equiv) in DMF
  • Heated to 80°C for 6 hours
  • Achieves 87% overall yield with 98% trans selectivity

Industrial-Scale Production Optimization

Patent CN111499508B details critical parameters for cyclopropane ester synthesis, adaptable to the target compound:

Reaction Parameter Effects

Parameter Optimal Value Yield Impact
Catalyst (K₂CO₃) 2 wt% +14% vs 1%
Molar Ratio* 1:1.1 95.14% yield
Temperature 90°C Peak yield
Time 8 hours 95.83% yield

*Equivalent to γ-butyrolactone:alkylating agent ratio in analogous systems.

Solvent Systems

  • Polar aprotic solvents : DMF increases reaction rate but causes epimerization (up to 15% cis isomer)
  • Ether solvents : MTBE provides best stereochemical fidelity (99% trans) at modest yield (82%)

Stereochemical Control Mechanisms

Transition State Analysis

Density functional theory (DFT) studies reveal that trans selectivity arises from:

  • Steric effects : Bulkier catalysts favor transition states with Boc group and ester moiety antiperiplanar
  • Electronic factors : Electron-withdrawing groups on catalysts stabilize developing charges in bicyclic transition states

Dynamic Kinetic Resolution

Chiral phosphoric acids (e.g., TRIP) enable racemization of cis isomer during crystallization, boosting overall trans yield to 96%.

Purification and Characterization

Chromatographic Methods

  • Normal phase silica : Hexane/EtOAc (4:1) eluent separates cis/trans isomers (ΔRf = 0.15)
  • Chiral HPLC : Chiralpak IC column, heptane/EtOH 90:10, 1 mL/min, tR(trans)=12.3 min

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.44 (s, 9H, Boc), 2.85 (m, 2H, cyclopropane)
  • HRMS : m/z calc. for C₁₁H₁₉NO₄ [M+H]⁺ 230.1387, found 230.1389

Comparative Method Analysis

Method Yield (%) trans Purity Scalability Cost Index
Rh-Catalyzed 92 95% Moderate 8.7
Cu-Mediated 89 80% High 4.2
Alkylation-Cyclization 87 98% Low 6.1

Cost index reflects relative reagent/catalyst expenses.

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its strained cyclopropane ring structure is valuable for constructing various cyclic and polycyclic compounds. The compound's reactivity allows for multiple transformations, including oxidation, reduction, and substitution reactions .

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The unique structural features of cyclopropane-containing amino acids enable researchers to investigate their effects on biological systems, particularly in understanding how these compounds influence enzyme activity and cellular processes.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is employed in the design and synthesis of peptidomimetics and other bioactive molecules. Its role as a precursor allows for the development of potential therapeutic agents targeting various diseases, including cancer and autoimmune disorders .

Industrial Applications

The compound finds extensive use in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity. Its applications extend to large-scale industrial processes where it serves as an intermediate in the synthesis of various chemical products .

Case Studies

  • Enzyme Mechanism Investigation:
    A study utilized this compound to explore the catalytic mechanisms of specific enzymes. The findings indicated that the cyclopropane moiety significantly affected enzyme activity, providing insights into substrate specificity.
  • Therapeutic Agent Development:
    Researchers synthesized a series of peptidomimetics derived from this compound that demonstrated promising activity against cancer cell lines, suggesting its potential as a lead compound in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of trans-ethyl cyclopropanecarboxylates, focusing on substituent effects, synthesis, and physicochemical properties.

Physicochemical and Structural Data

Compound Substituents Molecular Formula Yield (%) Physical State Boiling Point (°C) Density (g/cm³)
trans-Ethyl 2-(benzyloxymethyl)... (4c) Benzyloxymethyl, phosphoryl C₁₆H₂₃O₅P 63 Oil - -
trans-Ethyl 2-(butyl)... (4d) Butyl, phosphoryl C₁₂H₂₃O₄P 63 Oil - -
trans-Ethyl 2-(m-tolyl)... m-Tolyl C₁₃H₁₆O₂ - - 285.6 1.087
trans-Ethyl 2-(boc-amino)... (Hypothetical) Boc-amino C₁₃H₂₂N₂O₄ - Crystalline* ~300 (predicted) ~1.10 (predicted)

*Predicted based on structural analog 5 (crystalline, 97% yield).

Key Research Findings

  • Synthetic Yields : Phosphoryl-substituted analogs (4c, 4d) show moderate yields (63%), while deprotected acid derivatives (e.g., 5) achieve near-quantitative yields (97%). This suggests that bulky or polar groups may complicate cyclopropanation.
  • Physical States: Phosphoryl and alkyl substituents favor oily states, whereas aromatic (m-tolyl) or polar (boc-amino) groups may promote crystallization.
  • Reactivity : The boc group’s steric bulk could hinder nucleophilic attacks at the cyclopropane ring, contrasting with phosphoryl groups that enhance electrophilicity.

Biological Activity

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate (abbreviated as trans-EBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological characterization, and biological implications based on diverse research findings.

Chemical Structure and Synthesis

trans-EBC is characterized by its cyclopropane structure, which is known to impart unique biological properties. The synthesis of trans-EBC typically involves the use of various reagents and conditions that allow for the formation of the cyclopropane ring while introducing the boc-amino group.

Synthetic Route

A common synthetic pathway includes:

  • Formation of Cyclopropane : Utilizing cyclopropanation reactions with appropriate reagents.
  • Boc Protection : Protecting the amino group using tert-butyloxycarbonyl (Boc) to enhance stability and solubility.

Pharmacological Characterization

Research has highlighted the interaction of trans-EBC with various biological targets, particularly its role as a ligand for GPR88, an orphan receptor implicated in several neurological processes.

Key Findings

  • GPR88 Activation : Studies indicate that trans-EBC can activate GPR88, leading to inhibition of cAMP production through Gαi protein coupling. This suggests potential applications in modulating neurotransmitter systems and treating disorders related to GPR88 dysregulation .
  • Structure-Activity Relationship (SAR) : Variations in the structure of trans-EBC have been explored to enhance its potency and selectivity. For instance, modifications at specific positions on the cyclopropane ring have resulted in compounds with improved biological activity .

Biological Activity

The biological activity of trans-EBC has been evaluated through various assays, demonstrating its potential as a therapeutic agent.

In Vitro Studies

  • Cell Line Testing : Trans-EBC exhibited significant effects in HEK293T cells expressing GPR88. The compound inhibited isoproterenol-induced cAMP formation with an EC50 value indicative of its potency (approximately 877 nM) .
  • Calcium Mobilization Assays : The compound did not induce calcium mobilization, suggesting that GPR88 may not couple with Gαq proteins in this context, which is critical for understanding its signaling pathways .

Neuropharmacology

Trans-EBC's role as a GPR88 ligand positions it as a candidate for further studies in neuropharmacology:

  • Behavioral Studies : Ongoing research aims to evaluate the effects of trans-EBC on animal models to understand its impact on behaviors associated with anxiety and depression.
  • Potential Applications : Given its mechanism of action, trans-EBC could be explored for therapeutic applications in mood disorders and other neuropsychiatric conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsEC50 (nM)
GPR88 ActivationInhibition of cAMP production877
Calcium MobilizationNo significant effectN/A
Neuropharmacological EffectsUnder investigationN/A

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